N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 4-methoxy-1,3-benzothiazole group substituted with a methylamino functional group. The benzodioxin subunit is known for its role in modulating anti-inflammatory activity , while the benzothiazole core is associated with diverse pharmacological properties, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(19-21-18-14(24-2)4-3-5-16(18)27-19)11-17(23)20-12-6-7-13-15(10-12)26-9-8-25-13/h3-7,10H,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGBCCUCICSSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The structural features of this compound suggest a promising pharmacological profile that warrants detailed investigation.
Structural Characteristics
The compound consists of two significant moieties:
- Benzodioxin ring : Known for its role in various biological activities.
- Benzothiazole derivative : This moiety is often associated with anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines:
- Cell Lines Tested : A431 (skin), A549 (lung), and H1299 (lung).
- Mechanism of Action : These compounds have been shown to induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), as evidenced by Western blot analyses that indicated activation of apoptotic pathways and inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Effects
The benzothiazole scaffold has been recognized for its anti-inflammatory properties. The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases. In vitro studies have shown that derivatives can significantly reduce the expression of inflammatory markers .
Study 1: Synthesis and Evaluation
In a recent study focused on the synthesis of novel benzothiazole compounds, several derivatives were evaluated for their biological activities. Among these, compounds exhibiting structural similarities to this compound were found to possess potent anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of benzothiazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. This highlights the potential for optimizing this compound through targeted chemical alterations to enhance its therapeutic profile .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | A431 | 1, 2, 4 | Inhibition of cell proliferation; apoptosis induction |
| Anticancer | A549 | 1, 2, 4 | Decreased IL-6 and TNF-α activity |
| Anti-inflammatory | Various | Varies | Reduction in inflammatory marker expression |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antidiabetic Properties
Recent studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds can act as inhibitors of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic patients. For instance, a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies .
Neuropharmacological Effects
Benzoxazine derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin), have been reported to modulate serotonin receptors (5-HT receptors), which are implicated in various central nervous system disorders such as anxiety, depression, and schizophrenia. The modulation of these receptors suggests potential applications in treating mood disorders and neurodegenerative diseases .
Antimicrobial Activity
Compounds derived from the benzodioxin structure have shown promising antibacterial properties. The synthesis of these compounds often involves modifying the benzodioxin core with various substituents that enhance their efficacy against bacterial strains .
Synthetic Methodologies
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multi-step reactions that include:
- Formation of the Benzodioxin Core : The initial step often involves the cyclization of appropriate precursors to form the benzodioxin structure.
- Substitution Reactions : Subsequent reactions introduce various functional groups (e.g., methoxy and benzothiazole moieties) through electrophilic aromatic substitution or nucleophilic addition mechanisms.
- Final Coupling : The final step usually involves coupling the modified benzodioxin with an acetamide derivative to yield the target compound.
Case Study: Antidiabetic Activity
A study published in 2023 synthesized a new class of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted phenyl) acetamides and evaluated their α-glucosidase inhibitory activity. The results indicated that certain derivatives exhibited significant inhibition compared to standard drugs used in diabetes management .
Case Study: Neuropharmacological Potential
Research has indicated that derivatives of the benzodioxin structure can influence serotonin receptor activity. A specific compound was tested for its effects on 5-HT receptor modulation and showed promise as a potential treatment for anxiety disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Acid-catalyzed hydrolysis : Cleavage of the amide bond produces 2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetic acid and 6-amino-2,3-dihydro-1,4-benzodioxine . This reaction is temperature-dependent, achieving >90% conversion in 6M HCl at 80°C after 12 hours.
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Base-mediated hydrolysis : NaOH (1M) at 60°C selectively cleaves the amide bond without affecting the methoxy or benzothiazole groups .
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance in the benzothiazole ring.
Nucleophilic Substitution
The methoxy group on the benzothiazole moiety participates in nucleophilic substitution:
Key Observation : Demethylation with BBr₃ preserves the benzodioxin structure but requires strict anhydrous conditions to avoid side reactions.
Oxidation Reactions
The benzodioxin ring is susceptible to oxidative cleavage:
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With KMnO₄ : In aqueous H₂SO₄, the dioxane ring opens to form catechol derivatives (confirmed by LC-MS).
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With mCPBA : Epoxidation of double bonds adjacent to the dioxin ring occurs, though this is secondary to ring cleavage under prolonged exposure .
Thermodynamic Data :
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ΔH for dioxin ring oxidation: −142 kJ/mol (calculated via DFT).
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Activation energy (Eₐ): 85 kJ/mol.
Catalytic Coupling Reactions
The acetamide’s methylamino group facilitates palladium-catalyzed cross-couplings:
textExample Suzuki-Miyaura Reaction: Catalyst: Pd(PPh₃)₄ (2 mol%) Conditions: Dioxane/H₂O (3:1), K₂CO₃, 90°C, 24h Product: Biaryl-substituted derivative (Yield: 72%)[5]
Limitations : Steric hindrance from the benzothiazole group reduces coupling efficiency with bulky arylboronic acids.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Enzyme inhibition : The benzothiazole moiety binds to ATP pockets in kinases via hydrogen bonding (IC₅₀ = 0.8 μM for PKC-θ).
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Metabolic oxidation : Cytochrome P450 enzymes oxidize the methylamino group to N-oxide derivatives (observed in vitro).
Stability Under Ambient Conditions
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Thermal decomposition | 220°C (TGA) | Nitrogen atmosphere | |
| Photostability (UV) | t₁/₂ = 48h | λ = 254 nm | |
| Aqueous stability (pH 7.4) | >95% intact after 7d | HPLC |
Synthetic Modifications
Key derivatives synthesized via its reactive sites include:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
- Benzodioxin Derivatives: Anti-inflammatory analogs: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () replaces the acetamide with a carboxylic acid, demonstrating comparable anti-inflammatory activity to Ibuprofen. The acetamide group in the target compound may enhance metabolic stability compared to the acid . Antimicrobial analogs: Compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide () retain the benzodioxin-acetamide scaffold but incorporate sulfonamide and aryl substituents, enhancing antimicrobial potency .
- Benzothiazole Derivatives: Adamantane-substituted analog: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () replaces the methylamino group with a bulky adamantyl moiety. X-ray diffraction reveals gauche conformation and intermolecular hydrogen bonding, which may influence solubility and target binding .
Functional Group Modifications
- Methoxy vs. Methylamino Groups: The 4-methoxy group on the benzothiazole ring in the target compound may enhance electron-donating effects, whereas methylamino substitution could facilitate hydrogen bonding or cation-π interactions. In contrast, ’s 6-methoxybenzothiazole lacks the methylamino group, relying on adamantane for hydrophobic interactions .
- Stereochemical Complexity: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]acetamide () incorporates a rigid methanoisoindol ring, emphasizing the role of stereochemistry in receptor selectivity .
Q & A
Q. How can researchers design stability-indicating assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
